4-(N-BOC-N-Propylamino)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

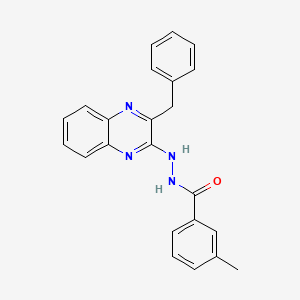

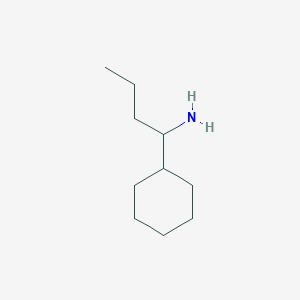

“4-(N-BOC-N-Propylamino)phenylboronic acid” is a chemical compound with the CAS Number: 2377608-47-2 . It has a molecular weight of 279.14 . The IUPAC name for this compound is (4-((tert-butoxycarbonyl)(propyl)amino)phenyl)boronic acid . It is used in laboratory chemicals .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H22BNO4/c1-5-10-16(13(17)20-14(2,3)4)12-8-6-11(7-9-12)15(18)19/h6-9,18-19H,5,10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 279.14 . It’s a solid at room temperature . The melting point is 199-204 °C (dec.) (lit.) .Applications De Recherche Scientifique

Catalysis

Phenylboronic acids are utilized as catalysts in chemical synthesis, offering efficient pathways for the formation of amides from carboxylic acids and amines. For instance, certain phenylboronic acids catalyze dehydrative amidation, enabling the synthesis of peptides through a mechanism that prevents the coordination of amines, thus accelerating amidation reactions (Wang, Lu, & Ishihara, 2018).

Diagnostic Applications

In diagnostics, phenylboronic acid derivatives are employed for the selective recognition of saccharides, which is critical for glucose sensors and the detection of glycoconjugates on cell surfaces. This unique chemistry enables the development of conjugatable forms of boronic acids used in oligomeric receptors and sensors, leveraging multivalency effects for selective recognition (Dowlut & Hall, 2006).

Therapeutic Applications

Phenylboronic-acid-modified nanoparticles have been investigated as antiviral therapeutics, demonstrating potential as viral entry inhibitors. This application showcases the novel use of boronic acid functionalized nanoparticles in bioassay platforms for studying the inhibition of virus infectivity, offering insights into antiviral strategies (Khanal et al., 2013).

Material Science

Boronic acid groups incorporated into polymers enhance gene transfection capabilities, indicating significant improvements in gene delivery efficiency. This application highlights the role of boronic acid functionalities in facilitating cell uptake and DNA condensation, promising advancements in gene therapy (Peng, Chen, Zhong, & Zhuo, 2010).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids, including 4-(N-BOC-N-Propylamino)phenylboronic acid, can form reversible covalent bonds with hydroxyl groups in their targets, potentially altering the function of these targets .

Biochemical Pathways

Result of Action

As a boronic acid, it may interact with various biological targets and potentially alter their function .

Action Environment

Factors such as ph and temperature can generally affect the stability and activity of boronic acids .

Propriétés

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4/c1-5-10-16(13(17)20-14(2,3)4)12-8-6-11(7-9-12)15(18)19/h6-9,18-19H,5,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWQBZOIHHLYAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N(CCC)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Benzo[d]thiazol-2-ylamino)propanoic acid hydrochloride](/img/structure/B2701695.png)

![2-((6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2701696.png)

![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2701697.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2701701.png)

![ethyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2701706.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2701710.png)

![N-(4-ethylphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2701711.png)

![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2701716.png)